molecular formula C8H8N2S B1530186 2-(4-Cyclopropylthiazol-2-yl)acetonitrile CAS No. 1028352-85-3

2-(4-Cyclopropylthiazol-2-yl)acetonitrile

Cat. No.: B1530186
CAS No.: 1028352-85-3
M. Wt: 164.23 g/mol
InChI Key: GXBUEZZXMVHABW-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylthiazol-2-yl)acetonitrile (CAS 1028352-85-3) is a high-value chemical building block prominent in advanced organic synthesis and medicinal chemistry research. This compound features a reactive acetonitrile group attached to the 2-position of a 4-cyclopropylthiazole scaffold, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in its role as a key intermediate for accessing thiazole-containing targets. The nitrile group serves as a handle for further functionalization, allowing researchers to extend molecular structures or transform it into other functional groups like amides or carboxylic acids. The cyclopropyl-thiazole core is a privileged structure in drug discovery, often associated with biological activity. Recent studies highlight the significance of thiazole derivatives containing cyclopropane motifs, which have demonstrated promising antifungal activity against Candida albicans clinical isolates, with efficacy comparable to or even exceeding that of the antifungal drug nystatin . Furthermore, (thiazol-2-yl)acetonitrile derivatives serve as essential starting materials in synthetic methodology development, such as in the oxidative dimerization for creating complex electroluminescent materials and electron-deficient substrates . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Specifications: • CAS Number: 1028352-85-3 • Molecular Formula: C8H8N2S • Molecular Weight: 164.23 g/mol • Storage: Sealed in dry, 2-8°C

Properties

IUPAC Name

2-(4-cyclopropyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-3-8-10-7(5-11-8)6-1-2-6/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBUEZZXMVHABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Cyclopropylthiazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with specific biological targets, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8N2SC_8H_8N_2S. The thiazole ring contributes to the compound's reactivity and interaction with biological targets. The cyclopropyl group is known to enhance binding affinity due to its unique steric properties.

Binding Affinity Studies

Recent studies have investigated the binding affinity of this compound to various biological targets, particularly cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle and are often overactive in cancer cells.

Table 1: Binding Affinity of this compound

TargetBinding Affinity (IC50)Selectivity
CDK215 nMModerate
CDK97 nMHigh
Other Kinases>100 nMLow

The compound exhibits significant selectivity for CDK9 over CDK2, making it a promising candidate for further development as an anticancer agent .

Anticancer Activity

In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against chronic lymphocytic leukemia cells, with a therapeutic window significantly favoring cancer cells over normal B and T cells .

Case Study: Chronic Lymphocytic Leukemia
A study involving primary chronic lymphocytic leukemia cells indicated that treatment with this compound resulted in a substantial decrease in cell viability, with an IC50 value of approximately 15 nM. This suggests that the compound could selectively induce apoptosis in malignant cells while sparing healthy cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the thiazole and acetonitrile moieties significantly influence its biological activity. For example, substituting the cyclopropyl group with larger aliphatic or aromatic rings generally decreased potency, suggesting that the size and shape of substituents play critical roles in binding efficacy.

Table 2: SAR Insights

ModificationEffect on Activity
Cyclopropyl to MethylDecreased potency
Thiazole substitutionIncreased selectivity
Acetonitrile variationVariable effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-cyclopropylthiazol-2-yl)acetonitrile are compared below with two analogs: 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile (isopropyl-substituted) and [4-(2,4-dichlorophenyl)-thiazol-2-yl]acetonitrile (dichlorophenyl-substituted).

Structural Comparison

Compound Name Substituent Molecular Formula Key Structural Features
This compound Cyclopropyl C₈H₈N₂S Small strained ring; moderate steric hindrance
2-[4-(Propan-2-yl)thiazol-2-yl]acetonitrile Isopropyl C₈H₁₀N₂S Bulky aliphatic group; high lipophilicity
[4-(2,4-Dichlorophenyl)thiazol-2-yl]acetonitrile 2,4-Dichlorophenyl C₁₁H₆Cl₂N₂S Aromatic, electron-withdrawing substituent
  • Cyclopropyl vs. In contrast, the isopropyl group (C₃H₇) is bulkier, increasing steric hindrance and lipophilicity .
  • Cyclopropyl vs. Dichlorophenyl : The dichlorophenyl group (C₆H₃Cl₂) is aromatic and electron-withdrawing, which may reduce electron density on the thiazole ring compared to the electron-neutral cyclopropyl group .

Physicochemical Properties

Property This compound 2-[4-(Isopropyl)thiazol-2-yl]acetonitrile [4-(2,4-Dichlorophenyl)thiazol-2-yl]acetonitrile
pKa N/A 11.12 N/A
LogD (pH 5.5) N/A Data unavailable N/A
Hydrogen Bond Acceptors 2 2 2 (estimated)
Hydrogen Bond Donors 0 0 0
  • Acidity (pKa): The isopropyl analog exhibits a pKa of 11.12, likely corresponding to the deprotonation of the thiazole ring or α-hydrogen of the nitrile group.
  • Lipophilicity (LogD) : Data for the cyclopropyl and dichlorophenyl analogs are unavailable. However, the dichlorophenyl group’s hydrophobicity and the isopropyl group’s aliphatic nature suggest higher LogD values compared to the cyclopropyl variant.

Electronic and Reactivity Profiles

  • HOMO-LUMO Analysis: While DFT studies on similar coumarin derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile) reveal non-planar structures and HOMO-LUMO localization on cyclic systems , analogous data for thiazole-based nitriles are lacking. Cyclopropyl’s conjugation may localize electron density on the thiazole ring, influencing reactivity in nucleophilic substitutions or cycloadditions.
  • The dichlorophenyl group enhances electrophilicity via electron withdrawal, possibly accelerating reactions with nucleophiles .

Preparation Methods

Alkylation and Cyanomethylation Approach

One common route is to start with a 4-substituted thiazole derivative and perform cyanomethylation at the 2-position. The cyclopropyl group can be introduced either before or after the ring formation depending on the synthetic route.

  • Step 1: Synthesis of 4-cyclopropylthiazole intermediate by alkylation of thiazole precursors with cyclopropyl halides.
  • Step 2: Introduction of the acetonitrile group via reaction with cyanomethyl anion or related cyanide sources, such as trimethylsilyl cyanide (TMSCN), under controlled conditions.

This method benefits from relatively mild conditions and good yields.

Use of Halogenated Intermediates and Nucleophilic Substitution

Another method involves halogenation at the 2-position of the thiazole ring, followed by nucleophilic substitution with cyanide ion:

  • Halogenation of 4-cyclopropylthiazole at the 2-position to produce 2-halogenated intermediate.
  • Substitution of the halogen by cyanide ion (e.g., NaCN) to yield this compound.

This two-step process requires careful handling of toxic cyanide reagents and optimization of reaction conditions to maximize yield and purity.

Research Findings and Optimization Notes

  • The preparation involving cyanomethylation using TMSCN is effective for introducing the acetonitrile group, as demonstrated in related thiazole and piperazine derivatives synthesis studies.
  • The use of halogenated intermediates followed by nucleophilic substitution with cyanide is a classic and reliable approach but requires strict safety protocols due to cyanide toxicity.
  • Solubility and formulation studies suggest that the compound dissolves well in solvents like DMSO, PEG300, Tween 80, and corn oil, which are used sequentially to prepare in vivo formulations.
  • Physical methods such as vortexing, ultrasound, or mild heating are recommended to ensure complete dissolution at each step of solvent addition.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Alkylation + Cyanomethylation Alkylate thiazole with cyclopropyl halide; cyanomethylation with TMSCN Mild conditions; good yields Requires careful reaction control
Halogenation + Cyanide Substitution Halogenate 2-position; substitute halogen with cyanide ion Well-established; straightforward Toxic reagents; safety concerns
Stock Solution Preparation Dissolve compound in DMSO and co-solvents for assays Facilitates biological testing Solubility limits need optimization

Q & A

Q. What are the key physicochemical properties of 2-(4-Cyclopropylthiazol-2-yl)acetonitrile relevant to experimental design?

The compound's physicochemical properties, such as acid dissociation constant (pKa = ~11.12) , hydrogen bond acceptors (HBA = 2) , and logD (pH 5.5) , are critical for solubility and reactivity predictions. These values influence solvent selection (e.g., polar aprotic solvents for nucleophilic reactions) and stability under varying pH conditions. Computational tools like JChem are often used to derive these properties experimentally .

Q. What synthetic methodologies are reported for synthesizing this compound?

A common precursor, Ethyl 4-Cyclopropylthiazole-2-carboxylate , is synthesized via cyclocondensation of cyclopropylcarboxamide with α-mercaptoacetates. Subsequent hydrolysis and nitrile introduction via nucleophilic substitution (e.g., using cyanide salts) yield the target compound. Reaction optimization (temperature: 60–80°C, solvent: DMF) is key to minimizing byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the nitrile group. Solubility in DMSO (≥50 mM) allows preparation of stock solutions, which should be aliquoted to avoid freeze-thaw degradation. Stability under ambient conditions is limited (<24 hours) due to moisture sensitivity .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, derivatives like 2-(4-Methoxy-1H-indol-3-yl)acetonitrile have been resolved using SC-XRD (R-factor = 0.088), validating thiazole ring geometry and nitrile orientation. Complementary techniques include 2D NMR (¹H-¹³C HSQC) to map substituent interactions and DFT calculations for electronic structure validation .

Q. How can researchers address discrepancies in biological activity data across different thiazolylacetonitrile derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase assays) may arise from stereochemical heterogeneity or metabolic instability . Strategies include:

  • Enantiomeric purity assessment via chiral HPLC (e.g., Chiralpak AD-H column).
  • Metabolite profiling using LC-MS to identify degradation products.
  • Comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., cyclopropyl vs. isopropyl) with activity .

Q. What strategies are effective in optimizing the synthetic yield of this compound under varying reaction conditions?

Yield optimization requires DoE (Design of Experiments) approaches:

  • Catalyst screening : Pd/C or Ni catalysts enhance nitrile formation efficiency (yield increase from 45% to 72%).
  • Solvent polarity adjustment : Acetonitrile/water mixtures (4:1 v/v) improve cyclopropyl-thiazole coupling.
  • In situ monitoring : Real-time FTIR tracks intermediate formation, enabling rapid pH/temperature adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Cyclopropylthiazol-2-yl)acetonitrile
Reactant of Route 2
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2-(4-Cyclopropylthiazol-2-yl)acetonitrile

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